![molecular formula C11H10N2O4 B2999289 N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide CAS No. 320424-96-2](/img/structure/B2999289.png)
N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide
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Overview
Description
N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a hydrazinecarboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide typically involves the reaction of 3-oxo-2-benzofuran-1(3H)-ylidene with methyl hydrazinecarboxylate under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The methoxycarbohydrazide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydrazine derivative.
Scientific Research Applications
N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea: This compound has a similar structure but contains a thiourea group instead of a methoxycarbohydrazide group.
2-cyano-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide: This compound includes a cyano group and an acetohydrazide group.
Uniqueness
N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and methoxycarbohydrazide group make it a versatile compound for various applications in research and industry.
Biological Activity
N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₁N₃O₃
- Molecular Weight : 273.26 g/mol
- CAS Number : 320424-98-4
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Antioxidant Activity : Compounds in the benzofuran class are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that derivatives can significantly reduce oxidative damage in cellular models.
- Antiplatelet Activity : Similar compounds have demonstrated potent antiplatelet effects, inhibiting aggregation induced by various agonists such as ADP and collagen. This activity is crucial for preventing thrombus formation and cardiovascular diseases.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Activity Type | Assay Method | IC50 Value (µM) | Reference |
---|---|---|---|
Antioxidant | DPPH Scavenging | 14.38 | |
Antiplatelet | Aggregation Inhibition | 70 | |
Antimicrobial | Zone of Inhibition | Varies | |
Cytotoxicity | MTT Assay | >100 |
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant properties of a related compound, demonstrating its ability to reduce lipid peroxidation in vitro. The compound showed significant activity compared to standard antioxidants like ascorbic acid, indicating its potential as a therapeutic agent for oxidative stress-related diseases.
Case Study 2: Antiplatelet Activity
In an experimental model using rabbit platelets, the compound was tested for its antiplatelet effects. The results indicated a significant inhibition of platelet aggregation with an IC50 value lower than that of aspirin, suggesting a promising role in cardiovascular therapy.
Case Study 3: Antimicrobial Effectiveness
The antimicrobial activity was assessed against several bacterial strains. Results showed that the compound exhibited notable inhibition zones, highlighting its potential use in treating bacterial infections.
Properties
IUPAC Name |
methyl N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-11(15)13-12-6-9-7-4-2-3-5-8(7)10(14)17-9/h2-6,14H,1H3,(H,13,15)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLLDAUWNPWZIV-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=C2C=CC=CC2=C(O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=C2C=CC=CC2=C(O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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